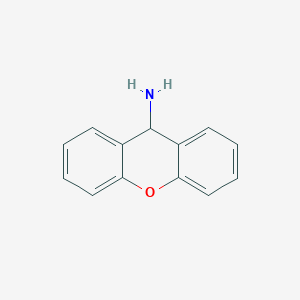

9H-Xanthen-9-amine

Description

Historical Context and Significance of Xanthene Derivatives in Organic Chemistry

The history of xanthene derivatives is closely linked to the development of synthetic dyes. ijrpc.comwikipedia.org The parent compound, xanthene, is a yellow organic heterocyclic compound with the chemical formula C13H10O. ijarsct.co.inijrpc.com Its derivatives are well-known for their brilliant and often fluorescent colors, ranging from yellow to pink to bluish-red. ijrpc.comwikipedia.org This has led to their widespread use in the dye industry for applications such as laser technology and as pH-sensitive fluorescent materials for visualizing biomolecules. scielo.org.mx Beyond their use as dyes, the versatile structure of the xanthene core has attracted significant interest from medicinal and synthetic chemists, leading to the exploration of their biological activities. ijarsct.co.in

Overview of the Xanthene Class and its Derivatives

Xanthenes are a class of tricyclic compounds that incorporate oxygen into their structure. ijarsct.co.in The properties and applications of xanthene derivatives are heavily influenced by the substituents at the 9-position of the xanthene ring. ijarsct.co.inresearchgate.net This has led to the synthesis of a vast array of derivatives with diverse functionalities.

For instance, xanthones, which are structurally related to xanthenes and feature a carbonyl group at the 9-position (9H-xanthen-9-one), are known for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. ijarsct.co.inontosight.ai The synthesis of various xanthene derivatives is often achieved through the modification of this carbonyl group. researchgate.net The versatility of the xanthene scaffold allows for the introduction of various functional groups, leading to compounds with tailored properties for specific applications. researchgate.net

Table 1: Key Xanthene Derivatives and their Characteristics

| Compound Name | Key Structural Feature | Notable Properties/Applications |

|---|---|---|

| Xanthene | Parent tricyclic structure with an oxygen atom | Foundation for a class of dyes. ijrpc.comwikipedia.org |

| Xanthone (B1684191) (9H-xanthen-9-one) | Carbonyl group at the 9-position | Antioxidant, anti-inflammatory, anticancer properties. ontosight.ai |

| 9H-Xanthen-9-amine | Amino group at the 9-position | Used in pharmaceutical research and as a biological probe. ontosight.ai |

| Fluorescein | A xanthene dye | Fluorescent, used in dyes and biological staining. ijrpc.comwikipedia.org |

| Rhodamines | A class of xanthene dyes | Brilliant, fluorescent dyes used in various applications. ijrpc.comwikipedia.org |

Research Trajectories and Future Outlook for this compound

Current research on this compound and its derivatives is focused on leveraging its unique structural and chemical properties for various applications. The presence of the amine group makes it a valuable building block in the synthesis of more complex molecules with potential pharmaceutical applications. ontosight.ai For example, it can be reacted with other compounds, such as 4-pyridinecarboxylic acid, to create new derivatives with potentially enhanced biological activities. ontosight.ai

Due to its fluorescent properties, this compound is also being explored as a biological probe, enabling researchers to visualize and track cellular processes. ontosight.ai The development of novel synthetic methods and the exploration of its utility in creating new materials, such as polyimides with enhanced thermal and optical properties, represent promising future research directions. researchgate.net The continued investigation into the synthesis and application of this compound and its derivatives holds significant potential for advancements in medicinal chemistry, materials science, and biotechnology.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Xanthene |

| Xanthone |

| 9H-xanthen-9-one |

| Fluorescein |

| Rhodamine |

Structure

3D Structure

Propriétés

IUPAC Name |

9H-xanthen-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8,13H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTYHRLXKGOXLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345186 | |

| Record name | 9H-Xanthen-9-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35598-63-1 | |

| Record name | 9H-Xanthen-9-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-Xanthen-9-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 9h Xanthen 9 Amine

Direct Synthesis Approaches

Direct synthesis strategies aim to construct the 9H-Xanthen-9-amine molecule or its immediate precursors. These methods are often favored for their efficiency and atom economy.

The formation of the parent 9H-xanthene ring system is a critical first step, for which condensation reactions are frequently employed. A common method involves the acid-catalyzed condensation of phenolic compounds with aldehydes. ontosight.airesearchgate.netacademie-sciences.fr For instance, the reaction of xylenols with various aromatic aldehydes in the presence of a catalyst like p-toluenesulfonic acid (pTSA) under solvent-free conditions can yield 9H-xanthene derivatives in good to excellent yields. researchgate.netacademie-sciences.fr Specifically, the condensation of 3,5-xylenol with aldehydes has been shown to produce 9H-xanthene structures. researchgate.netacademie-sciences.fr Another approach involves the condensation of β-naphthol with aldehydes, which can be facilitated by various catalysts, including environmentally benign options like sodium dodecylphosphonate in a micellar solution. oiccpress.com These reactions lay the groundwork for subsequent amination to produce the target compound.

| Reactants | Catalyst | Conditions | Product Type | Yield |

|---|---|---|---|---|

| 3,5-Xylenol + Aromatic Aldehydes | p-Toluenesulfonic acid (pTSA) | Solvent-free, 100 °C | 9H-Xanthene derivatives | Good to Excellent |

| β-Naphthol + Aldehydes | Sodium dodecylphosphonate | Micellar solution, Reflux at 100 °C | Xanthene derivatives | High |

| 2-Aryloxybenzaldehydes | Lewis Acid (e.g., In(OTf)3) | Diisopropyl ether, elevated temperature | Unsubstituted 9H-Xanthenes | High |

A prevalent method for synthesizing 9-amino-9H-xanthene derivatives involves the reaction of xanthenone (9H-xanthen-9-one) or its derivatives with amines. researchgate.netmdpi.com This transformation often requires the activation of the carbonyl group. For example, xanthenone derivatives can react with amines in the presence of activating agents like trifluoromethanesulfonic anhydride (B1165640) or oxalyl chloride to yield 9-aminopyronins, a class of 9-amino-9H-xanthene derivatives. researchgate.netmdpi.com Another pathway involves the reaction of 9H-xanthene-9-thione with amines like 4-aminopyridine. researchgate.netmdpi.com Furthermore, the synthesis of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides has been achieved by reacting 4-amino-9H-xanthen-9-one with substituted benzenesulfonyl chlorides in the presence of triethylamine. nih.gov

Direct amination involves the introduction of an amine group onto a pre-formed xanthene scaffold. Reductive amination is a key strategy, where a carbonyl group is converted to an amine via an imine intermediate. wikipedia.org This can be applied to xanthenone, which would first react with an amine to form an imine at the 9-position, followed by reduction to yield this compound. wikipedia.org This process can be carried out in one pot by combining the ketone, amine, and a suitable reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. wikipedia.org Additionally, amination of substituted xanthenones, such as 1-chloro-4-nitroxanthenone, can be achieved through nucleophilic substitution with an appropriate amine. nih.gov

One-pot syntheses are highly efficient as they combine multiple reaction steps without isolating intermediates. Several one-pot methods have been developed for xanthene derivatives. For example, the condensation of xylenols with aromatic aldehydes catalyzed by p-toluenesulfonic acid under solvent-free conditions is a one-pot procedure for 9H-xanthene derivatives. researchgate.netacademie-sciences.fr Similarly, the synthesis of various xanthene derivatives can be accomplished through a one-pot condensation of aldehydes with β-naphthol or dimedone. oiccpress.com These methods provide a streamlined route to the xanthene core, which is a direct precursor for amination to this compound. A one-pot synthesis of 1-aryl-9H-xanthen-9-ones has also been reported, involving the electrocyclization and oxidation of (E,E)-2-(4-arylbuta-1,3-dien-1-yl)-4H-chromen-4-ones. researchgate.net

Amination Reactions

Synthesis of this compound Derivatives

Once this compound is formed, it can serve as a versatile building block for a wide array of derivatives through functionalization, particularly at the 9-position amine group.

The amine group at the 9-position of this compound is a prime site for further chemical modification. A variety of N-substituted derivatives have been prepared to explore their biological activities. researchgate.net For example, the reaction of this compound with urea (B33335) precursors can yield urea derivatives like Urea, 9H-xanthen-9-yl-. ontosight.ai

A series of N'-(9H-Xanthen-9-yl)carbohydrazides has been synthesized, demonstrating the reactivity of the 9-amino group. researchgate.net Furthermore, electrochemical methods have been employed to achieve C(sp³)–H functionalization of xanthenes, which can be extended to amination. For instance, N-(9H-xanthen-9-yl)acetamide has been prepared, showcasing the formation of an amide linkage at the 9-position. mdpi.com These functionalization reactions highlight the utility of this compound as a scaffold for creating diverse chemical entities. researchgate.net

| Starting Material | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| This compound | Urea precursor | Condensation | Urea, 9H-xanthen-9-yl- | ontosight.ai |

| This compound | Carbohydrazide precursors | Condensation | N'-(9H-Xanthen-9-yl)carbohydrazides | researchgate.net |

| 9H-Xanthene | Acetonitrile (B52724)/Amide source | Electrochemical Amination | N-(9H-xanthen-9-yl)acetamide | mdpi.com |

Synthesis via Xanthydrol Intermediates

A primary and well-established route to this compound and its analogs involves the use of xanthydrol (9-hydroxyxanthene) as a key intermediate. Xanthydrol itself can be synthesized by the reduction of xanthone (B1684191).

The hydroxyl group at the 9-position of xanthydrol is a versatile handle for introducing the amine functionality. One common approach is the reaction of xanthydrol with an appropriate amine source. For instance, reacting xanthydrol with hydrazine (B178648) hydrate (B1144303) in the presence of an acid catalyst can yield (9H-xanthen-yl)hydrazine. This hydrazine derivative can then be further modified or used as a building block. Another method involves the S-alkylation of sulfhydryl-containing compounds with xanthydrol in the presence of an acid catalyst like trifluoroacetic acid (TFA), which, while not directly forming an amine, demonstrates the reactivity of the hydroxyl group for substitution.

The reaction conditions for these transformations are critical. For example, the synthesis of 2-(9H-xanthen-9-ylamino)thiazol-5(4H)-one involves reacting a precursor with ethyl 2-chloroacetate in ethanol (B145695) at elevated temperatures.

Preparation of Substituted 9H-Xanthen-9-amines

The synthesis of substituted 9H-Xanthen-9-amines allows for the fine-tuning of the molecule's properties. A common strategy involves the initial synthesis of a substituted xanthene core, which is then functionalized with an amine group.

One method starts with the condensation of dimedone with substituted nitrobenzaldehydes (e.g., m-nitrobenzaldehyde or p-nitrobenzaldehyde) to produce nitro-substituted xanthene derivatives. These nitro-xanthenes can then be reduced to the corresponding amino-xanthenes. The reduction is typically carried out using reagents like tin (Sn) and concentrated hydrochloric acid (HCl) in ethanol, followed by neutralization with a base such as sodium hydroxide (B78521) (NaOH).

These amino-substituted xanthenes serve as versatile intermediates for creating a library of derivatives. For example, they can be reacted with sulfonyl chlorides to form xanthene sulfonamides or with acyl chlorides to yield xanthene carboxamides.

Strategies for Amine Incorporation into the Xanthene Scaffold

From Xanthones: Xanthones (

Microwave-Assisted Synthesis Protocols

Mechanistic Investigations of Synthetic Transformations

The formation of a C-N bond at the 9-position of the xanthene scaffold is central to the synthesis of this compound. Mechanistic studies have largely focused on two primary strategies: the reaction of a C9-functionalized precursor like xanthydrol with a nitrogen nucleophile, and the direct C-H amination of the xanthene ring.

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms provides a foundational understanding of how reactants are converted into products. For the synthesis of this compound and its derivatives, mechanistic studies have highlighted the pivotal role of the xanthylium cation, a stabilized carbocation that readily reacts with nucleophiles.

One significant pathway involves the reaction of xanthydrol (9-hydroxy-9H-xanthene) with nitrogen-containing nucleophiles such as urea, sulfonamides, or hydrazine. cdnsciencepub.comfrontiersin.orgresearchgate.net The exceptional reactivity of xanthydrol is attributed to the ease with which it forms the xanthylium cation in an acidic medium. cdnsciencepub.com This cation's stability is enhanced by the aromatic character it acquires. cdnsciencepub.com Once formed, this electrophilic intermediate undergoes nucleophilic attack by the nitrogen atom of the reacting amine, leading to the formation of a C-N bond at the 9-position. cdnsciencepub.comlibretexts.org For instance, the reaction with urea nitrate (B79036) is proposed to proceed via the uronium ion (protonated urea) reacting with xanthydrol. researchgate.netresearchgate.net This process initially forms an N-xanthenyl urea derivative, which can be subsequently transformed. researchgate.netnih.gov

A second major strategy is the direct C-H amination of xanthene. Studies have reported the successful one-step, uncatalyzed oxidative C-H amination of xanthene using reagents like iminoiodanes or a combination of sulfonamides and a benzoquinone oxidant. researchgate.netamazonaws.comnih.gov The proposed mechanism for this transformation does not involve a metal-catalyzed nitrene insertion, but rather a hydride transfer from the xanthene to the oxidant. amazonaws.comnih.gov This hydride abstraction from the weak C-H bond at the 9-position generates the key xanthylium cation intermediate. amazonaws.comuva.nl Following this, a conjugate addition of the sulfonamide anion to the xanthylium cation affords the aminated product. amazonaws.comuva.nl This pathway is supported by Density Functional Theory (DFT) calculations, which have been used to model the transition states and reaction energies, providing a clear rationale for the observed reactivity. uva.nlresearchgate.net

| Reaction Type | Key Reactants | Proposed Mechanism | Key Intermediate | Supporting Evidence |

| Nucleophilic Substitution | Xanthydrol, Urea/Amine | Acid-catalyzed formation of xanthylium cation, followed by nucleophilic attack. cdnsciencepub.comresearchgate.net | Xanthylium Cation | Product characterization, Reactivity studies. cdnsciencepub.com |

| Direct C-H Amination | Xanthene, Sulfonamide, Oxidant | Hydride transfer from xanthene to oxidant, followed by nucleophilic addition. amazonaws.comnih.gov | Xanthylium Cation | Kinetic studies, DFT calculations. researchgate.netuva.nlresearchgate.net |

Intermediate Characterization and Detection

The direct observation and characterization of reactive intermediates are often challenging, but crucial for confirming proposed reaction mechanisms. In the synthesis of this compound derivatives, the central intermediate is the highly reactive xanthylium cation.

While the direct detection of the transient xanthylium cation is difficult, its existence is strongly supported by the nature of the reaction products and by trapping experiments. The reaction of xanthydrol with various nitrogen nucleophiles, such as urea, thiourea, or hydrazine, yields stable N-xanthenyl derivatives. frontiersin.orgresearchgate.net The structures of these products, like N,N'-di-9H-xanthen-9-ylurea and (9H-xanthen-9-yl)hydrazine, have been confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS), providing indirect but compelling evidence for the intermediacy of the xanthylium cation. frontiersin.orgresearchgate.netnih.govspectrabase.com For example, the reaction of xanthydrol with urea produces a stable, insoluble condensation product, dixanthylurea, which is widely used for the analytical determination of urea. The structure of this adduct has been unequivocally confirmed. researchgate.net Furthermore, isotopically labeled N-9H-xanthen-9-yl-urea has been characterized by ¹⁵N NMR, corroborating the connectivity. spectrabase.com

In the context of direct C-H amination, DFT calculations have been instrumental in characterizing the proposed intermediates and transition states, including the xanthylium cation. uva.nlresearchgate.net Experimental studies have also provided support; for instance, in the reaction of xanthene with PhINTs (phenyliodonium bis(trifluoroacetate)), an intermediate consistent with a xanthylium species is proposed based on DFT energy calculations. uva.nl The detection of stable end-products, such as N-xanthenyl sulfonamides, further supports the proposed mechanistic pathway involving the formation and subsequent trapping of the xanthylium intermediate. amazonaws.com

| Intermediate/Product | Synthetic Route | Characterization Method(s) | Significance |

| Xanthylium Cation | Both routes | Inferred from product analysis, DFT calculations. cdnsciencepub.comuva.nl | Key electrophilic intermediate in C-N bond formation. |

| N,N'-di-9H-xanthen-9-ylurea | Xanthydrol + Urea | Mass Spectrometry, NMR, Elemental Analysis. nih.govspectrabase.com | Stable product confirming the reaction of xanthylium ion with urea. |

| (9H-xanthen-9-yl)hydrazine | Xanthydrol + Hydrazine | FTIR, TLC. frontiersin.orgresearchgate.net | Stable product demonstrating C-N bond formation with a simple amine precursor. |

| N-(9H-xanthen-9-yl)sulfonamides | Xanthene + Sulfonamide | ¹H NMR. amazonaws.com | Stable product of direct C-H amination, supporting the hydride transfer mechanism. |

Spectroscopic and Structural Characterization of 9h Xanthen 9 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic compounds. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of individual atoms like hydrogen (¹H) and carbon (¹³C).

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their relative arrangements in a molecule. In the 9H-xanthene core, the aromatic protons typically appear in the downfield region of the spectrum, generally between δ 6.8 and 8.5 ppm. asianpubs.org The precise chemical shift and multiplicity of these signals are highly dependent on the substitution pattern on the aromatic rings. The methine proton at the C9 position is a key diagnostic signal for the 9H-xanthene structure.

The chemical environment significantly influences the chemical shifts (δ). For instance, in derivatives of 1,2-dimethylbenzene, the four aromatic protons are divided into two sets, while in 1,3-dimethylbenzene, they are divided into three sets, leading to a greater number of signals. nih.gov For methyl acetate, the protons of the methyl group adjacent to the carbonyl (C=O) bond resonate at around 2.0 ppm, whereas the protons of the methyl group directly bonded to an oxygen atom are found further downfield at approximately 3.6 ppm. nih.gov

In derivatives such as 3,6-disubstituted xanthones, the aromatic protons H-2, H-5, H-7, and H-8 typically resonate between δ 6.84 and 8.43 ppm. asianpubs.org The formation of a cationic species, such as a 9-aryl-xanthylium cation, leads to a significant downfield shift for most protons, with the strongest deshielding effect observed at the C4 and C5 positions (Δδ ≈ 1 ppm). rsc.org

Table 1: Examples of ¹H NMR Chemical Shifts for 9H-Xanthene Derivatives

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. Due to the wide chemical shift range (0-220 ppm), signals for individual carbons in a molecule like 9H-xanthen-9-amine are typically well-resolved. emory.educhemicalbook.com The chemical shift of a ¹³C nucleus is influenced by factors such as hybridization and the electronegativity of attached atoms. chemicalbook.comresearchgate.net Carbonyl carbons (C=O) in xanthen-9-one derivatives are characteristically found far downfield (170-220 ppm), while aromatic and sp²-hybridized carbons appear between 100-150 ppm. researchgate.netscispace.com

For example, in various 3-O-substituted-9H-xanthen-9-one derivatives, the C-9 carbonyl carbon consistently resonates around δ 176.3 ppm. spectrabase.com The carbons of the xanthene core show predictable shifts; for instance, in a series of 3,6-disubstituted xanthones, C-4a and C-5a appear around δ 158.1 and δ 156.2 ppm, respectively. nist.govspectrabase.com The introduction of different substituents can be clearly monitored by the changes in the ¹³C NMR spectrum.

Table 2: Examples of ¹³C NMR Chemical Shifts for 9H-Xanthene Derivatives

While 1D NMR spectra provide essential information, complex structures like substituted xanthenes often require two-dimensional (2D) NMR experiments for unambiguous signal assignment. hmdb.caresearchgate.net These techniques reveal correlations between nuclei, confirming the connectivity of the molecular framework.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It is invaluable for tracing the proton networks within the aromatic rings of the xanthene core. bldpharm.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei. researchgate.netmdpi.com An HSQC spectrum maps each proton to the carbon it is attached to, providing definitive C-H assignments. Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. mdpi.com

Carbon-13 NMR (¹³C NMR) Analysis

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula. For this compound, the computed monoisotopic mass is 197.084063974 Da. nih.gov Experimental HRMS is essential for confirming the identity of newly synthesized derivatives. For example, in the synthesis of aminated xanthones, HRMS (ESI⁺) was used to confirm the calculated mass of the protonated molecule [M+H]⁺, matching the found value to the calculated value with high precision. researchgate.net Similarly, the formation of a 3,6-diallyloxy-9-phenylxanthylium cation was confirmed by HRMS-ESI, with the calculated mass for the sodium adduct [M+Na]⁺ being 411.1567 and the found value being 411.1561. tandfonline.com

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, and thermally labile molecules, making it ideal for many xanthene derivatives. researchgate.net It typically generates protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺ or potassium [M+K]⁺. nih.gov This allows for the straightforward determination of the molecular weight.

ESI-MS has been widely used to characterize various xanthene derivatives. asianpubs.orgresearchgate.net For example, in the characterization of xanthine (B1682287) derivatives for doping control, ESI tandem mass spectrometry was used to establish fragmentation routes and develop a robust quantitative assay. For the parent this compound, GC-MS data shows a top peak at m/z 181. nih.gov This likely corresponds to the molecular ion of the xanthene core after the loss of the amine group, a common fragmentation pathway.

High-Resolution Mass Spectrometry (HRMS)

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for probing the structural features of molecules by examining the vibrations of their chemical bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy provides a detailed fingerprint of a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to specific vibrational modes of the chemical bonds within the molecule.

In the study of 9H-xanthene derivatives, FTIR spectroscopy is instrumental in confirming the formation of new compounds and identifying key functional groups. For instance, the synthesis of triarylamines containing a 9H-Xanthen-9-one core shows a characteristic peak for the C-N bond formation in the range of 1235–1303 cm⁻¹. researchgate.net Similarly, in the characterization of chloro-substituted hydroxyxanthone derivatives, the FTIR spectra reveal distinct peaks for the hydroxyl (OH) group at 3425 cm⁻¹, the carbonyl (C=O) group at 1620 cm⁻¹, the aromatic carbon-carbon (C-C) bonds at 1465 cm⁻¹, the carbon-oxygen (C-O) bond at 1280 cm⁻¹, and chloro-substitutions at 802 and 840 cm⁻¹. ichem.md

The synthesis of novel xanthone (B1684191) derivatives, such as 2-(2-(9H-xanthen-9-yl)hydrazinyl)thiazol-5(4H)-one (L5) and 2-(9H-xanthen-9-ylamino)thiazol-5(4H)-one (L7), was confirmed using FTIR spectroscopy among other techniques. researchgate.net Furthermore, the synthesis of a new polyamide containing a pendent 9H-xanthene was characterized by FTIR, confirming the successful polycondensation reaction. tandfonline.com The table below summarizes characteristic FTIR absorption bands for various 9H-xanthene derivatives.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Compound Type |

| N-H | Stretching | 3300-3500 | Amines |

| C-H | Aromatic Stretching | 3000-3100 | Aromatic compounds |

| C=O | Stretching | 1620-1750 | Ketones, Amides |

| C=C | Aromatic Stretching | 1400-1600 | Aromatic compounds |

| C-N | Stretching | 1235-1303 | Amines |

| C-O | Ether Stretching | 1000-1300 | Ethers |

Electronic Absorption and Fluorescence Spectroscopy

Electronic spectroscopy investigates the electronic structure of molecules by studying the transitions of electrons between different energy levels upon absorption or emission of light.

UV-Vis Absorption Spectroscopy

UV-Vis absorption spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The absorption spectrum provides information about the electronic transitions and the extent of π-conjugation in a molecule.

For 9H-xanthene derivatives, the UV-Vis absorption spectra are influenced by the nature of the substituents on the xanthene core. For example, triarylamines based on 9H-Xanthen-9-one exhibit absorption maxima that are dependent on the peripheral amine groups. researchgate.net The introduction of electron-donating groups can cause a bathochromic (red) shift in the absorption spectrum. kyushu-u.ac.jp

In a study of 2,3-dimethoxy-9H-xanthen-9-one, the absorption spectrum showed a band at λmax = 245 nm, attributed to a π-π* transition of the aromatic rings, and another band at λmax = 350 nm in n-hexane, corresponding to a π-π* transition of the carbonyl group. researchtrends.net This band exhibited a bathochromic shift with increasing solvent polarity. researchtrends.net Similarly, xanthone-based solvatochromic fluorophores show a red-shift in their absorption spectra in more polar solvents. nih.gov

The table below presents UV-Vis absorption data for selected 9H-xanthene derivatives.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| 2,3-dimethoxy-9H-xanthen-9-one | n-Hexane | 350 | Not specified |

| 2,3-dimethoxy-9H-xanthen-9-one | Methanol | >350 (bathochromic shift) | Not specified |

| 3,6-bis(diethylamino)-9H-xanthen-9-one (OX) | Methanol | Not specified | Not specified |

| Triarylamine derivative 2 | Toluene | Not specified | Not specified |

| Triarylamine derivative 3 | Toluene | Not specified | Not specified |

| Triarylamine derivative 4 | Toluene | Not specified | Not specified |

Fluorescence Emission Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. The emission spectrum provides information about the energy difference between the excited and ground states and is sensitive to the molecular environment.

The fluorescence properties of 9H-xanthene derivatives are highly dependent on their structure and the surrounding solvent. Triarylamines containing a 9H-Xanthen-9-one core can have their emission spectra tuned from green to yellow by altering the peripheral amine segments. scispace.com For instance, in toluene, some derivatives emit green light with emission maxima (λem) around 483-493 nm, while another derivative shows green emission at 532 nm. scispace.com In the solid state (thin film), these emissions are often red-shifted. scispace.com

Xanthene derivatives are known to be excellent fluorophores with high fluorescence quantum yields. researchgate.net The fluorescence of some derivatives can be influenced by pH, as seen in xanthene compounds with pyridinylimino and quinolinylimino groups. researchgate.net The fluorescence of 2,3-dimethoxy-9H-xanthen-9-one is very low in most solvents, with a quantum yield of approximately 10⁻⁴. researchtrends.net

The following table summarizes the fluorescence emission data for some 9H-xanthene derivatives.

| Compound | Solvent | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) |

| Triarylamine derivative 2 | Toluene | Corresponding absorption maxima | 493 |

| Triarylamine derivative 3 | Toluene | Corresponding absorption maxima | 483 |

| Triarylamine derivative 4 | Toluene | Corresponding absorption maxima | 532 |

| 2,3-dimethoxy-9H-xanthen-9-one | n-Hexane, Acetonitrile (B52724), Methanol | 380 | ~430 |

| PHOXI (a 5-hydroxytryptophan (B29612) derivative) | Water | 336 | Not specified |

| PHOXI | Cyclohexane | 322 | Red-shifted by 87 nm compared to water |

Quantum Yield Determination

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. atto-tec.com The determination of quantum yield is crucial for characterizing the performance of fluorescent probes and materials.

The relative method is commonly used to determine the quantum yield of an unknown sample by comparing its fluorescence intensity to that of a standard with a known quantum yield. atto-tec.com The quantum yields of xanthene derivatives can vary significantly. For example, some pyrazolo[1,5-a]pyrimidine (B1248293) derivatives incorporating a xanthene fluorophore exhibit high fluorescence quantum yields ranging from 0.44 to 0.98 in small polar solvents. researchgate.net In contrast, 2,3-dimethoxy-9H-xanthen-9-one has a very low fluorescence quantum yield of about 10⁻⁴. researchtrends.net The quantum yield of rhodamine dyes, which are related to xanthenes, can be influenced by the charge transfer characteristics and the relative orientation of the phenyl and xanthene moieties. researchgate.net

The table below shows the fluorescence quantum yields for some xanthene derivatives.

| Compound/Derivative Type | Solvent/Condition | Quantum Yield (Φf) | Reference Standard |

| Pyrazolo[1,5-a]pyrimidine derivatives (1a-f) | Small polar solvents | 0.44–0.98 | Not specified |

| 2,3-dimethoxy-9H-xanthen-9-one | Most solvents | ~10⁻⁴ | Not specified |

| Rhodamine B | Not specified | ~0.59 | Not specified |

| PHOXI | Aprotic solvents | >0.90 | Not specified |

Solvatochromism Studies

Solvatochromism is the phenomenon where the color of a substance, and hence its absorption and emission spectra, changes with the polarity of the solvent. taylorandfrancis.com This effect arises from the differential stabilization of the ground and excited states of the molecule by the solvent.

Many 9H-xanthene derivatives exhibit significant solvatochromism. For instance, certain pyrazolo[1,5-a]pyrimidine derivatives show excellent solvatochromism with a maximum emission wavelength range from 443 nm to 678 nm across eight different organic solvents. researchgate.net Xanthone-based solvatochromic fluorophores exhibit a red-shift in their absorption spectra with increasing solvent polarity due to dipolar interactions with solvent molecules. nih.gov This is attributed to the excited states of these probes generally having higher polarity than their ground states, a result of an intramolecular charge transfer (ICT) process. nih.gov

The study of 2,3-dimethoxy-9H-xanthen-9-one also revealed a bathochromic shift in its absorption band at 350 nm as the solvent polarity increased from n-hexane to methanol. researchtrends.net This sensitivity to the solvent environment makes these compounds promising candidates for use as fluorescent probes to study the polarity of their microenvironment, such as within protein aggregates. nih.gov

| Compound/Derivative Type | Spectroscopic Change | Solvent Polarity Trend | Underlying Mechanism |

| Pyrazolo[1,5-a]pyrimidine derivatives | Emission wavelength shift (443 nm to 678 nm) | Varies with solvent | Solvatochromism |

| Xanthone-based fluorophores | Red-shift in absorption spectra | Increasing polarity | Stabilization of excited state, ICT |

| 2,3-dimethoxy-9H-xanthen-9-one | Bathochromic shift of 350 nm absorption band | Increasing polarity (n-hexane to methanol) | Differential stabilization of electronic states |

| Push-pull type indenoindene (B15069699) derivatives | Full-color fluorescence shift (blue to red) | Increasing polarity (cyclohexane to methanol) | ICT character in polar solvents |

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. In this technique, a crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the positions of the atoms can be inferred.

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and site-ordering details. vulcanchem.com For a successful analysis, a single crystal of the compound of interest is required. vulcanchem.com

If a single crystal of this compound were to be analyzed, SCXRD would provide the exact coordinates of each atom in the molecule. This would allow for the precise determination of:

Bond lengths: The distances between the atoms, such as the C-N bond of the amine group and the C-O and C-C bonds within the xanthene framework.

Bond angles: The angles formed by adjacent chemical bonds, which define the geometry around each atom.

Torsion angles: These angles describe the conformation of the molecule, particularly the orientation of the amine group relative to the xanthene ring system.

For many derivatives of xanthene, SCXRD studies have been crucial in establishing their molecular structures. For instance, in various N-substituted 9H-xanthen-9-carboxamides and other derivatives, SCXRD has confirmed the planarity of the xanthene system and the specific conformations of substituent groups. rsc.org These studies often report the crystallographic parameters, such as the space group and unit cell dimensions, which are fundamental to describing the crystal structure.

Table 1: Hypothetical Crystallographic Data for this compound This table is for illustrative purposes to show the type of data obtained from an SCXRD experiment, as specific data for this compound is not available.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

Beyond the structure of a single molecule, SCXRD reveals how molecules are arranged in the crystal lattice. This arrangement, known as crystal packing, is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. The study of these interactions and the resulting extended structures is the domain of supramolecular chemistry.

For this compound, the primary amine group (-NH₂) is a key player in forming hydrogen bonds. It can act as a hydrogen bond donor, with the hydrogen atoms interacting with electronegative atoms on neighboring molecules, such as the oxygen atom of the xanthene ether linkage or the nitrogen of another amine group. These hydrogen bonds would likely be a dominant factor in the supramolecular assembly of the compound, potentially leading to the formation of chains, sheets, or more complex three-dimensional networks.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. By mapping various properties onto this surface, one can gain insights into the nature and extent of intermolecular contacts.

A Hirshfeld surface analysis of this compound would allow for:

Visualization of intermolecular contacts: The surface is typically colored to represent the types of atoms involved in close contacts and their distances.

For this compound, it would be expected that contacts involving hydrogen atoms (H···H, O···H, N···H) would be the most significant, reflecting the importance of hydrogen bonding and van der Waals interactions. In studies of various xanthene derivatives, Hirshfeld surface analysis has been effectively used to explore their supramolecular assemblies, often revealing the dominance of specific intermolecular interactions that stabilize the crystal structure.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Computational and Theoretical Studies of 9h Xanthen 9 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in exploring the molecule's ground state properties. These calculations provide a static, time-independent picture of the molecule's electron distribution, bonding, and energy landscape.

Geometry optimization using DFT is a standard procedure to determine the most stable three-dimensional structure of a molecule by finding the minimum energy conformation on its potential energy surface. stackexchange.com This process involves iterative calculations where atomic positions are adjusted until the forces on the atoms are negligible. stackexchange.com For organic molecules like 9H-Xanthen-9-amine, hybrid functionals such as B3LYP are commonly paired with basis sets like 6-31G* or larger to achieve a balance between computational cost and accuracy. mdpi.comresearchgate.net The optimization yields key geometric parameters, including bond lengths and angles, which define the molecule's architecture. While specific, peer-reviewed DFT optimization data for this compound is not extensively published, the expected parameters can be predicted based on calculations for analogous structures.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C9-N | ~1.47 Å |

| Bond Length | C9-C(aromatic) | ~1.51 Å |

| Bond Length | C-O (ether) | ~1.37 Å |

| Bond Angle | C(aromatic)-O-C(aromatic) | ~118° |

| Bond Angle | N-C9-C(aromatic) | ~110° |

| Dihedral Angle | Benzene Ring-Central Ring-Benzene Ring | Slightly non-planar |

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions: the π-system of the xanthene core and the lone pair of the nitrogen atom. The LUMO is anticipated to be an antibonding π* orbital distributed across the aromatic rings of the xanthene moiety. researchgate.net These properties are determined by solving the Kohn-Sham equations within the DFT framework. aps.org

| Property | Predicted Value / Description |

|---|---|

| HOMO Energy | ~ -5.5 eV |

| LUMO Energy | ~ -0.5 eV |

| HOMO-LUMO Gap | ~ 5.0 eV |

| HOMO Character | π-orbital character from aromatic rings and p-character from Nitrogen lone pair |

| LUMO Character | π*-antibonding orbital character across the xanthene core |

Natural Bonding Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structure. uni-muenchen.de This method provides quantitative insight into bonding interactions, charge distribution, and intramolecular delocalization effects. uni-muenchen.de

In this compound, NBO analysis would identify the core, bonding (σ and π), and lone pair orbitals. A key feature of NBO is its ability to analyze delocalization through second-order perturbation theory, which evaluates the energetic significance of donor-acceptor interactions. uni-muenchen.de For instance, the interaction between the nitrogen lone pair (a donor NBO) and the antibonding σ* or π* orbitals of the adjacent aromatic rings (acceptor NBOs) can be quantified, revealing the extent of electron delocalization and its contribution to molecular stability.

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Predicted Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| LP (N) | σ(C9-Car) | n → σ | High |

| π (C=C) | π(C=C)adj | π → π | Moderate |

| LP (O) | σ(Car-Car) | n → σ | Moderate |

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density to define atoms and the chemical bonds between them. wikipedia.orgamazon.com This approach is based on analyzing the topology of the electron density function, ρ(r). Critical points in this function, where the gradient is zero, are used to define atoms, bonds, rings, and cages.

The analysis of bond critical points (BCPs) is particularly informative. wikipedia.org The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at a BCP characterize the nature of the interaction. For covalent bonds, such as those expected in this compound, ρ(r) is high and ∇²ρ(r) is negative, indicating a concentration of electron density between the nuclei. This analysis allows for a quantitative description of bond strength and character directly from the electron density.

| Bond | Electron Density at BCP (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Bond Character |

|---|---|---|---|

| C-N | ~0.25 | Negative | Polar Covalent |

| C-O | ~0.23 | Negative | Polar Covalent |

| C-C (aromatic) | ~0.30 | Negative | Covalent |

| C-H | ~0.28 | Negative | Covalent |

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are scalar fields used to visualize regions in a molecule where there is a high probability of finding an electron pair. wikipedia.org These methods provide a chemically intuitive map of electron localization that corresponds to core atomic shells, covalent bonds, and lone pairs. jussieu.fr

For this compound, an ELF or LOL analysis would display distinct basins of localization. rsc.org High-value regions (approaching 1) would be found corresponding to the C-C, C-H, C-O, and C-N covalent bonds. A prominent localization basin would also be associated with the lone pair on the nitrogen atom of the amine group, clearly visualizing its spatial orientation. Similarly, basins corresponding to the lone pairs on the ether oxygen would be present. These topological analyses offer a faithful representation of the VSEPR model and complement the orbital-based descriptions from NBO. wikipedia.orgresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM)

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static view, Molecular Dynamics (MD) simulations are used to study the dynamic evolution of a molecular system over time. Although specific MD simulation studies focused solely on this compound are not prevalent in the literature, this technique is widely applied to its derivatives to understand their behavior in solution and their interactions with biological macromolecules. vulcanchem.comresearchgate.net

An MD simulation of this compound would typically involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces on each atom using a classical force field. Newton's equations of motion are then solved iteratively to generate a trajectory of atomic positions and velocities over time. Such simulations could reveal the conformational flexibility of the xanthene core, the rotational freedom of the amine group, and the formation and dynamics of hydrogen bonds between the amine group and surrounding water molecules. This information is critical for understanding how the molecule behaves in a dynamic, solvated environment.

Conformational Analysis

The three-dimensional shape, or conformation, of a molecule is fundamental to its interaction with biological targets. The 9H-xanthene core, a tricyclic system, is not perfectly planar. X-ray crystallography and computational models have revealed that the central pyran ring can adopt various non-planar conformations.

Ligand-Protein Interaction Dynamics

Molecular dynamics (MD) simulations offer a view of the dynamic behavior of a ligand-protein complex over time, providing insights into its stability and the nature of the interactions. Numerous MD studies have been performed on xanthone (B1684191) derivatives to evaluate their potential as inhibitors of various protein targets.

A common method to assess the stability of a ligand-protein complex during an MD simulation is to calculate the Root Mean Square Deviation (RMSD). Stable complexes typically show RMSD values that plateau after an initial equilibration period. For example, in a 100 ns simulation, a xanthone-chalcone derivative targeting the Epidermal Growth Factor Receptor (EGFR) was shown to form a stable complex. ugm.ac.id Similarly, MD simulations of α-mangostin with the MMP-1 protein were stable over 100 ns. jurnal-pharmaconmw.com Studies on xanthone derivatives targeting β-tubulin also demonstrated stable interactions, with low RMSD values indicating a good fit within the protein's binding site. researchgate.net

The Root Mean Square Fluctuation (RMSF) is another important parameter derived from MD simulations, which measures the fluctuation of individual amino acid residues. Low RMSF values for residues in the binding pocket suggest that the ligand has formed stable and lasting interactions. In simulations of xanthone derivatives with aldose reductase, key residues at the binding site showed minimal fluctuations, indicating strong and stable binding.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions.

Prediction of Binding Poses and Interactions

Molecular docking studies on various xanthone derivatives have revealed common binding modes and key interactions with a range of protein targets. The planar, aromatic nature of the xanthene core allows for significant hydrophobic and π-π stacking interactions with aromatic residues like Tyrosine (Tyr), Phenylalanine (Phe), and Tryptophan (Trp) in the binding pockets of proteins.

For instance, docking studies of xanthone derivatives as inhibitors of KIT kinase showed that the binding was stabilized by hydrophobic interactions between the aromatic rings of the ligand and the protein. japsonline.com Similarly, when docked into the active site of α-glucosidase, xanthones formed hydrogen bonds with key catalytic residues such as Aspartic Acid (Asp) and Histidine (His). doaj.orgrjpbcs.com In studies targeting cyclooxygenase (COX) enzymes, xanthone derivatives formed hydrogen bonds with residues like Serine (Ser) and His, crucial for their inhibitory activity. nih.gov Docking of xanthone derivatives into the active site of Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) revealed interactions with Arginine (Arg) and Asparagine (Asn) residues. researchgate.net These studies consistently highlight the importance of hydrogen bonds and hydrophobic interactions in the binding of the xanthone scaffold to its targets.

Binding Energy Calculations

The binding affinity of a ligand for its target is often estimated by calculating a docking score or binding energy. Lower (more negative) binding energy values typically indicate a more favorable and stable interaction. These calculations are essential for ranking potential inhibitors and prioritizing them for further study.

Numerous studies have reported the binding energies of xanthone derivatives against various targets. For example, xanthone-chalcone hybrids showed binding energies as low as -9.71 kcal/mol against EGFR. ugm.ac.id Docking of xanthones against COX-2 produced binding energies ranging from -10.41 to -14.91 kcal/mol, which were more favorable than the standard drug celecoxib (B62257) (-9.94 kcal/mol). innovareacademics.in In another study targeting KIT kinase, xanthyl chalcone (B49325) derivatives exhibited binding energies down to -11.22 kcal/mol. japsonline.com

More advanced methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to refine these binding energy calculations using snapshots from MD simulations. For instance, MM/PBSA calculations for xanthone derivatives targeting the ACE2 receptor yielded superior binding affinities of -70.97 kcal/mol and -69.85 kcal/mol for the top two compounds, outperforming the reference inhibitor. nih.gov

The table below summarizes the calculated binding energies for various xanthone derivatives against different biological targets from selected studies.

| Target Protein | Xanthone Derivative | Method | Binding Energy (kcal/mol) |

| Epidermal Growth Factor Receptor (EGFR) | Xanthone-chalcone derivative (3SH) | Docking | -9.71 |

| Cyclooxygenase-2 (COX-2) | 3,6-bis(3-(pyrrolidin-1-yl)pentyloxy)-9H-xanthen-9-one | Docking | -14.91 |

| KIT Tyrosine Kinase | Xanthyl Chalcone derivative (X6) | Docking | -11.22 |

| Murine Double Minute 2 (MDM2) | Aminated Xanthone (37) | Docking | -7.4 |

| Aldose Reductase (AR) | Mangostenone B | Docking | -11.2 |

| ACE2 Receptor | 8-O-[β-D-Xylopyranosyl-(1→6)-β-D-glucopyranosyl]-1,7-dihydroxy-3-methoxy xanthone | MM/PBSA | -70.97 |

| Ketohexokinase C (KHK-C) | Prenylated Xanthone (Hit 8) | MM-GBSA | -61.30 |

| P. falciparum Dihydrofolate Reductase (pfDHFR) | 1,3,6,7-tetrahydroxy-5,8-bis(3-methyl-2-buten-1-yl)-9H-xanthen-9-one | MM-PBSA | -45.64 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

Correlation with Biological Activities

QSAR models have been successfully developed for various series of xanthone derivatives to understand the structural requirements for their biological activities, including anticancer, MAO inhibitory, and anti-tuberculosis effects. researchgate.netnih.govnih.gov These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to create a mathematical equation that can predict the activity of new, untested compounds.

For example, a QSAR study on the anticancer activity of xanthone derivatives against HeLa cells identified five molecular descriptors that were significantly correlated with activity: dielectric energy, the number of hydroxyl groups, LogP (a measure of lipophilicity), a shape index, and the solvent-accessible surface area. nih.gov Another QSAR study designed to predict anticancer activity against WiDR cell lines found that the net atomic charges on specific carbon atoms (qC1, qC2, qC3), the dipole moment, and LogP were the most important descriptors. nih.gov The resulting equation was: log 1/IC₅₀ = -8.124 qC1 - 35.088 qC2 - 6.008 qC3 + 1.831 µ + 0.540 logP - 9.115 nih.gov

In the context of anti-tuberculosis activity, a QSAR model revealed that the electronic properties at positions C1, C4, and C9 of the xanthone ring were crucial for activity. researchgate.net For the inhibition of monoamine oxidase (MAO), QSAR models have shown that E-state indices, molecular connectivity, and shape descriptors are well-correlated with the inhibitory activity of xanthone derivatives. These studies provide a rational basis for designing new derivatives with enhanced potency by modifying the scaffold with substituents that optimize these key descriptors.

In Silico Target Fishing and Network Analysis

In silico target fishing represents a computational strategy to identify the biological targets of small molecules by exploring vast databases of chemical and genomic information. acs.orgprotheragen.ai This approach is crucial in modern drug discovery for elucidating the mechanism of action, predicting potential therapeutic effects, and identifying off-target interactions that might lead to adverse effects. protheragen.ai For derivatives of the 9H-xanthene scaffold, computational methods including kinase target screening and protein-gene network analysis have been employed to predict their biological activities and interaction partners. ontosight.aifrontiersin.org

Computational kinase target screening has been performed on novel derivatives of xanthone, the class of compounds to which this compound belongs. frontiersin.orgresearchgate.net In a study evaluating several synthesized xanthone derivatives, including 2-(9H-xanthen-9-ylamino)thiazol-5(4H)-one, a compound containing the core this compound structure, several major kinase targets were predicted. frontiersin.orgresearchgate.net The screening identified that these derivatives are likely to interact with kinases that play significant roles in cell cycle regulation and signaling pathways. frontiersin.orgresearchgate.net

The primary predicted kinase targets for these xanthone derivatives were Haspin, WEE2, and PIM3. frontiersin.orgresearchgate.net These kinases are known to be involved in processes critical to cell proliferation, making them attractive targets in cancer research.

Table 1: Predicted Kinase Targets for 9H-Xanthene Derivatives

| Kinase Target | Predicted for Derivatives |

| Haspin | Yes |

| WEE2 | Yes |

| PIM3 | Yes |

This table is based on computational screening of a series of xanthone derivatives, including 2-(9H-xanthen-9-ylamino)thiazol-5(4H)-one. frontiersin.orgresearchgate.net

Following target identification, protein and gene network analysis helps to contextualize the predicted interactions within broader biological pathways. researcher.lifenih.gov This analysis can reveal "hub genes," which are highly connected nodes within the network that often play a critical role in the pathway's function. frontiersin.orgresearchgate.net

For the same set of xanthone derivatives, protein and gene network analysis was conducted to understand the collective impact of the predicted kinase targets. frontiersin.orgresearchgate.net The analysis identified Mitogen-activated protein kinase 1 (MAPK1) as the central hub gene of the target kinase network for all the tested derivatives. frontiersin.orgresearchgate.netresearchgate.net The MAPK1 gene is a key component of the MAPK signaling pathway, which is fundamental in regulating cell proliferation, differentiation, and apoptosis. nih.gov The prediction that these derivatives influence a network centered around MAPK1 suggests their potential role in modulating these critical cellular processes. frontiersin.orgresearchgate.net

Table 2: Hub Gene Analysis for 9H-Xanthene Derivatives

| Analysis Type | Identified Hub Gene/Protein |

| Target Kinase Network Analysis | Mitogen-activated protein kinase 1 (MAPK1) |

This table is based on computational network analysis of a series of xanthone derivatives, including 2-(9H-xanthen-9-ylamino)thiazol-5(4H)-one. frontiersin.orgresearchgate.net

Advanced Research Applications and Functionalization of 9h Xanthen 9 Amine

Fluorescent Probes and Imaging Agents

The inherent fluorescence of the xanthene backbone makes 9H-xanthen-9-amine an excellent candidate for the development of fluorescent probes. ontosight.ai These probes are instrumental in visualizing and tracking cellular processes in real-time. ontosight.ai

Development of "Turn-On" Fluorescence Probes

A significant area of research focuses on creating "turn-on" fluorescent probes from xanthene derivatives. researchgate.net These probes are designed to be non-fluorescent or weakly fluorescent initially and exhibit a dramatic increase in fluorescence intensity upon interaction with a specific analyte or environmental change. mdpi.com This "off/on" switching mechanism is often based on a photoelectron transfer (PeT) process. mdpi.com For instance, the presence of an electron-donating group, like an amine on a phenyl group attached to the xanthene core, can quench fluorescence. mdpi.com However, a reaction such as imine formation can disrupt this quenching, leading to a significant enhancement of the fluorescence quantum yield. mdpi.com This principle has been successfully applied to develop sensors for various molecules. mdpi.com

Another strategy involves the enzymatic transformation of a non-fluorescent xanthene precursor into a highly fluorescent product. researchgate.net This approach is particularly useful for detecting specific enzyme activities within complex biological systems. researchgate.netmdpi.com For example, probes have been developed that "turn on" in response to nitroreductase activity, an enzyme found in certain bacteria, enabling the sensitive detection of these pathogens. researchgate.net

Applications in Biological Studies and Cellular Imaging

The excellent photophysical properties, good water solubility, and cell compatibility of xanthene derivatives make them highly suitable for biological studies and cellular imaging. researchgate.netresearchgate.net These fluorescent probes allow for the non-invasive, real-time monitoring of dynamic processes within living cells. researchgate.net The ability to modify the xanthene structure allows for the tuning of its properties to suit specific imaging applications. ontosight.aifrontiersin.org

Researchers have successfully employed xanthene-based probes to visualize a variety of cellular components and events. ontosight.ai The versatility of the xanthene scaffold has led to its use in developing probes for cancer imaging, contributing to a better understanding of tumor progression and facilitating early detection. frontiersin.org

Biomarkers for Subcellular Organelles (Lysosomes, Mitochondria)

The targeted delivery of fluorescent probes to specific subcellular organelles is crucial for studying their individual functions and the intricate interplay between them. nih.govmdpi.com Derivatives of this compound have been successfully engineered to act as biomarkers for lysosomes and mitochondria. researchgate.net

The localization of these probes is often dictated by their chemical structure and charge. For instance, certain 9-amino-9H-xanthene derivatives have been shown to accumulate in lysosomes, which are acidic organelles. researchgate.netunistra.fr In contrast, the introduction of a pyridinium (B92312) or quinolinium moiety to the xanthene structure can direct the probe to the mitochondria. researchgate.net This differential targeting allows for the specific imaging of these organelles within living cells. researchgate.netmdpi.com The development of such probes is critical for investigating organelle-specific responses to stimuli and their role in cellular health and disease. nih.gov

Table 1: Targeting of Subcellular Organelles by this compound Derivatives

| Derivative | Target Organelle | Mechanism/Key Feature | Reference |

|---|---|---|---|

| 9-amino-9H-xanthene derivatives | Lysosomes | Accumulation in acidic environment | researchgate.net |

| 9-amino-9H-xanthene with pyridinium | Mitochondria | Positive charge attracted to negative mitochondrial membrane potential | researchgate.net |

Detection of Specific Analytes (e.g., L-Cysteine, Metal Ions)

The functionalization of the this compound core has enabled the development of highly selective fluorescent probes for the detection of specific biologically important analytes, such as L-cysteine and various metal ions. rsc.orgktu.lt

For the detection of L-cysteine, probes have been designed that undergo a specific chemical reaction with cysteine, leading to a measurable change in their fluorescence properties. rsc.org For example, a mitochondria-specific fluorescent probe was developed for the ratiometric detection of cysteine, allowing for quantitative analysis within this organelle. researchgate.net

Similarly, fluorescent probes based on the xanthene framework have been created for the detection of metal ions. goryochemical.comresearchgate.net These probes often incorporate a chelating moiety that selectively binds to a target metal ion. This binding event alters the electronic properties of the fluorophore, resulting in a "turn-on" or ratiometric fluorescent response. researchgate.net Such probes are valuable tools for studying the roles of metal ions in biological systems and for detecting toxic heavy metals in environmental samples. ktu.lt

Ligand Design and Metal Complexation

Beyond fluorescent probes, the this compound scaffold serves as a valuable platform for the design of ligands that can selectively bind to and modulate the function of complex biological macromolecules.

Design of G-Quadruplex Stabilizing Ligands

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich regions of DNA and RNA. nih.govmdpi.com These structures are implicated in crucial cellular processes, including gene regulation and telomere maintenance, making them attractive targets for anticancer drug development. nih.govacs.org The planar aromatic surface of the xanthone (B1684191) core, a close relative of xanthene, makes it an ideal candidate for stacking interactions with the G-tetrads of G4 structures. nih.govresearchgate.net

Researchers have synthesized a variety of xanthone derivatives with functionalized side chains to enhance their binding affinity and selectivity for G4 DNA over duplex DNA. nih.govacs.orgnih.gov These modifications often include the introduction of positively charged or protonatable groups to interact with the phosphate (B84403) backbone of the DNA. acs.org The binding of these ligands stabilizes the G4 structure, which can inhibit the activity of enzymes like telomerase or interfere with oncogene expression. mdpi.comnih.gov

Studies have shown that dimeric xanthone derivatives and those with multiple side chains exhibit particularly high affinity and selectivity for G-quadruplexes. nih.gov These findings highlight the potential of xanthene and xanthone-based compounds as therapeutic agents targeting G4 structures. nih.govacs.org

Table 2: Investigated G-Quadruplex Stabilizing Ligands Based on Xanthene/Xanthone Core

| Compound Type | Key Structural Feature | Observed Effect | Reference |

|---|---|---|---|

| Xanthone derivatives | Functionalized side-arm substituents | Significant selectivity for G4 DNA over dsDNA | nih.govacs.org |

| Dimeric xanthone derivative | Two xanthone cores linked together | Enhanced G-quadruplex selectivity and telomere damage | nih.gov |

Metal-Chelating Properties

The ability of a molecule to bind to metal ions, or chelation, is a critical function in various chemical and biological processes. The xanthene framework, particularly when substituted with specific functional groups, demonstrates significant metal-chelating capabilities. The amino group at the C9 position in this compound can participate in coordination with metal ions vulcanchem.com.

Research on analogous xanthene derivatives provides insight into the structural requirements for effective metal binding. For instance, hydroxyl groups positioned near a carbonyl group on the xanthene ring are particularly effective. 1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX) has been shown to chelate Fe(III) and Cu(II) ions, a property attributed to the hydroxyl group adjacent to the carbonyl mdpi.comsemanticscholar.org. The interaction with metal ions like FeCl₃ and CuCl₂ causes a significant bathochromic shift in the compound's UV/Vis absorbance spectrum, confirming the formation of a complex semanticscholar.org.

Similarly, other substituted xanthones have been evaluated for their chelating abilities. Studies on 1-hydroxy-3-[2-(pyrrolidin-1-yl)ethoxy]-9H-xanthen-9-one revealed that its copper complex exhibited enhanced biological activity compared to the parent compound, highlighting the importance of metal chelation nih.gov. However, the position of the hydroxyl group is crucial; derivatives like 3,4-dihydroxy-1-methyl-9H-xanthen-9-one showed complex formation with FeCl₃ but not with CuCl₂, underscoring the importance of the peri-carbonyl hydroxyl group for effective copper chelation semanticscholar.org.

| Compound/Derivative | Chelated Metal Ions | Key Structural Feature | Reference |

| 1-((2-(diethylamino)ethyl)amino)-4-(hydroxymethyl)-9H-Xanthen-9-one | Metal Ions (general) | Amino group | vulcanchem.com |

| 1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX) | Fe(III), Cu(II) | Hydroxyl group peri-carbonyl | mdpi.comsemanticscholar.org |

| 1-hydroxy-3-[2-(pyrrolidin-1-yl)ethoxy]-9H-xanthen-9-one | Cu(II) | Hydroxyl and ethoxyamine groups | nih.gov |

| 3,4-dihydroxy-1-methyl-9H-xanthen-9-one | Fe(III) | 3,4-dihydroxy groups | semanticscholar.org |

Materials Science and Polymer Chemistry

The rigid and bulky structure of the xanthene moiety makes it a valuable component in the design of high-performance polymers and advanced materials.

Introducing the 9H-xanthene structure into polymer backbones or as a pendant group can significantly enhance material properties. The steric bulk of the xanthene skeleton can improve the solubility of otherwise intractable aromatic polymers, such as polyimides, without substantially compromising their thermal stability tandfonline.com.

For example, a novel aromatic diamine containing a 1,3,6,8-tetramethyl-9H-xanthen-9-yl group was synthesized and used as a monomer for direct polycondensation with adipic acid. tandfonline.com This process yielded a new polyamide that served as a matrix for magnetic nanocomposites with Fe₃O₄ nanoparticles. The resulting polyamide/Fe₃O₄ nanocomposites exhibited superparamagnetic properties and improved thermal stability compared to the neat polyamide tandfonline.com.

In another application, xanthonic compounds have been incorporated as additives in polymeric formulations to create antifouling coatings google.com. A polyurethane-based marine coating containing 2 wt. % of 3,4-dihydroxy-9H-xanthen-9-one demonstrated low leaching of the antifouling agent, a behavior attributed to the functional compatibility between the xanthone derivative and the polyurethane matrix google.com.

The xanthene core is a key component in the development of organic electronic materials, particularly for hole-transporting materials (HTMs) used in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). The goal is to develop inexpensive, stable, and efficient alternatives to benchmark HTMs like Spiro-OMeTAD nih.gov.

Spiro[fluorene-9,9′-xanthene] (SFX) has emerged as a promising central core for HTMs. In one study, a novel carbazole-based SFX derivative, SFXDAnCBZ, was synthesized and used as an HTM in PSCs nih.govacs.org. Devices fabricated with this material achieved a power conversion efficiency (PCE) of 20.87%, which is comparable to that of devices using Spiro-OMeTAD nih.govacs.org. The SFX core contributes to more effective photoluminescence quenching at the HTM/perovskite interface, indicating efficient hole transfer nih.govacs.org.

Molecular engineering of SFX-based HTMs allows for the fine-tuning of their properties. By introducing different subunits, researchers can enhance conductivity and charge transport. For instance, two analogues, SP-Naph and SP-SMe, were designed with an SFX core and asymmetric subunits to improve performance and reduce costs rsc.org. Furthermore, triarylamines featuring a 9H-Xanthen-9-one core have been synthesized and investigated as yellow-green fluorescent materials. These donor-acceptor molecules exhibit good thermal stability and have ionization potentials and electron affinities suitable for use in optoelectronic devices like OLEDs researchgate.net.

| Material | Application | Performance Metric | Reference |

| SFXDAnCBZ | Hole-Transporting Material (PSC) | Power Conversion Efficiency: 20.87% | nih.govacs.org |

| SP-Naph / SP-SMe | Hole-Transporting Material (PSC) | Low-cost analogues to Spiro-OMeTAD | rsc.org |

| Triarylamines with 9H-Xanthen-9-one core | Fluorescent Material (OLED) | Tunable emission (483–532 nm), high thermal stability | researchgate.net |

Incorporation into Polymeric Materials

Reactivity and Reaction Mechanisms

The reactivity of the 9H-xanthene core is profoundly influenced by its substituents and electronic state. Photochemical studies, in particular, have elucidated complex reaction pathways involving radical intermediates and electron or hydrogen transfer.

Amine radical cations are valuable reactive intermediates that can be generated through the single-electron oxidation of the parent amine beilstein-journals.orgd-nb.info. This process can be initiated through chemical, electrochemical, or photochemical methods beilstein-journals.orgnih.gov. In visible-light photoredox catalysis, a photoexcited sensitizer (B1316253) is reductively quenched by an amine, which is oxidized to its corresponding radical cation beilstein-journals.orgnih.gov.

The generation and characterization of a radical cation from a xanthene derivative were demonstrated in a study using laser flash photolysis on 2,3-dimethoxy-9H-xanthen-9-one researchtrends.net. Direct photolysis (λexc = 266 nm) in an aqueous acetonitrile (B52724) solution led to the photoionization of the xanthone, forming a radical cation. This transient species was identified by its distinct absorption spectrum, with a maximum at 390 nm and a broad band between 500 and 650 nm, and it exhibited a lifetime of 18.7 µs researchtrends.net. Such radical cations are electrophilic species that can readily react with various nucleophiles researchtrends.netprinceton.edu.

Photochemically excited xanthene derivatives can engage in both electron transfer and hydrogen transfer reactions, depending on the reaction partner researchtrends.netresearchgate.net. The triplet excited state of 2,3-dimethoxy-9H-xanthen-9-one (¹(1)*), generated by laser flash photolysis (λexc = 355 nm), serves as an excellent model for studying these processes researchtrends.net.

Electron Transfer: The triplet state of the xanthone was efficiently quenched by the tertiary amine 1,4-diazabicyclo[2.2.2]octane (DABCO) via an electron transfer mechanism. This process resulted in the formation of the radical anion of the xanthone, which was observed as a new transient species with an absorption maximum at 410 nm researchtrends.net.

Hydrogen Transfer: In the presence of phenols, the triplet state was quenched through a hydrogen transfer process. The reaction is believed to proceed via the formation of a hydrogen-bonded triplet exciplex, followed by a proton-coupled electron transfer, yielding a ketyl/aryloxyl radical pair researchtrends.net. The rate constant for this quenching was measured to be on the order of 10⁹ Lmol⁻¹s⁻¹ researchtrends.net. These processes, where an electron and proton are transferred, are fundamental steps in many chemical reactions and can occur concertedly or sequentially researchgate.netresearchgate.net.

| Process | Reactant/Quencher | Observed Intermediate/Product | Rate Constant (k_q) | Reference |

| Energy Transfer | 1,3-Cyclohexadiene | Quenched triplet state | (5.84 ± 0.18) x 10⁹ Lmol⁻¹s⁻¹ | researchtrends.net |

| Hydrogen Transfer | Phenol derivatives | Ketyl/aryloxyl radical pair | ~ 10⁹ Lmol⁻¹s⁻¹ | researchtrends.net |

| Electron Transfer | 1,4-diazabicyclo[2.2.2]octane (DABCO) | Xanthone radical anion | (7.15 ± 0.21) x 10⁵ Lmol⁻¹s⁻¹ | researchtrends.net |

| Radical Cation Generation | Photoionization (266 nm) | Xanthone radical cation | N/A (Lifetime = 18.7 µs) | researchtrends.net |

Q & A

Basic: What synthetic strategies are commonly employed to prepare 9H-Xanthen-9-amine derivatives?

Methodological Answer:

The synthesis of this compound derivatives typically involves introducing diverse nitrogen-containing substituents at the C-9 position. For example, substituents such as acetamidine, imidate, pyrimidine, and aminoalkylpyridine moieties have been explored to modulate biological activity. Reaction conditions (e.g., solvent, temperature, and catalysts) are optimized to achieve high yields and purity. Characterization via NMR and mass spectrometry is critical to confirm structural integrity .

Advanced: How should researchers design experiments to evaluate the metabolic stability of this compound analogs in pharmacological studies?

Methodological Answer: